molecular formula C20H16N4O2 B5488850 1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione

1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione

Cat. No. B5488850
M. Wt: 344.4 g/mol
InChI Key: DBSDORNOPOBLPE-UHFFFAOYSA-N
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Description

“1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione” is a complex organic compound. It belongs to the class of compounds known as quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have been recognized as important building blocks in organic synthesis . They have notable applications in various fields of chemistry .


Synthesis Analysis

The synthesis of quinoxaline derivatives often involves reactions of key construction blocks like indeno[1,2-b]quinoxalinone . These reactions produce a variety of quinoxaline-based frameworks . Most of the reactions described are multicomponent ones with readily available starting materials that produce complex molecular architectures .


Molecular Structure Analysis

The molecular formula of “1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione” is C18H12N4O2 . The molecular weight is 316.31348 .


Chemical Reactions Analysis

Quinoxalines undergo a wide range of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .

Future Directions

Quinoxalines and their derivatives have been recognized as important building blocks in organic synthesis and have notable applications in various fields of chemistry . They are promising interesting skeletal systems in drug discovery due to their unique conformational features, structural complexity, and rigidity . Some of the synthesized quinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .

properties

IUPAC Name

16,18-diethyl-2,12,16,18-tetrazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),2,4,6,8,11,13,15(19)-octaene-10,17-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c1-3-23-15-9-13-14(10-16(15)24(4-2)20(23)26)22-18-17(21-13)11-7-5-6-8-12(11)19(18)25/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSDORNOPOBLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C(=C2)N=C4C5=CC=CC=C5C(=O)C4=N3)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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